molecular formula C9H5Br4NO B14702547 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 25055-56-5

3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14702547
CAS No.: 25055-56-5
M. Wt: 462.76 g/mol
InChI Key: VOLXTVMEKGIBON-UHFFFAOYSA-N
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Description

3,3,5,6-tetrabromo-1-methyloxindole is a brominated derivative of oxindole, an aromatic heterocyclic organic compound It is characterized by the presence of four bromine atoms at positions 3, 3, 5, and 6, and a methyl group at position 1 of the oxindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,6-tetrabromo-1-methyloxindole typically involves the bromination of 1-methyloxindole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of bromination.

Industrial Production Methods

Industrial production of 3,3,5,6-tetrabromo-1-methyloxindole may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,5,6-tetrabromo-1-methyloxindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxindole derivatives with different oxidation states. Reduction reactions can also modify the bromine atoms or the oxindole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Scientific Research Applications

3,3,5,6-tetrabromo-1-methyloxindole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,3,5,6-tetrabromo-1-methyloxindole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxindole ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-methyloxindole: A simpler derivative with a single methyl group and no bromine atoms.

    3,3,5,6-tetrabromo-1-methylindol-2-one: A closely related compound with a similar bromination pattern but different structural features.

Uniqueness

3,3,5,6-tetrabromo-1-methyloxindole is unique due to its specific bromination pattern and the presence of a methyl group at position 1. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

25055-56-5

Molecular Formula

C9H5Br4NO

Molecular Weight

462.76 g/mol

IUPAC Name

3,3,5,6-tetrabromo-1-methylindol-2-one

InChI

InChI=1S/C9H5Br4NO/c1-14-7-3-6(11)5(10)2-4(7)9(12,13)8(14)15/h2-3H,1H3

InChI Key

VOLXTVMEKGIBON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(C1=O)(Br)Br)Br)Br

Origin of Product

United States

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